1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole
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Overview
Description
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole is a compound that features a pyrrole ring bonded to a silicon atom, which is further bonded to two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole typically involves the reaction of pyrrole with a silicon-containing reagent. One common method is the hydrosilylation of pyrrole using diethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of advanced materials such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole exerts its effects is largely dependent on its ability to interact with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in a range of applications from catalysis to drug development.
Comparison with Similar Compounds
Similar Compounds
1-[Diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole: can be compared with other organosilicon compounds such as:
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the pyrrole ring and the diethoxysilyl group. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications such as advanced material synthesis and biomedical research.
Properties
Molecular Formula |
C12H18N2O2Si |
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Molecular Weight |
250.37 g/mol |
IUPAC Name |
diethoxy-di(pyrrol-1-yl)silane |
InChI |
InChI=1S/C12H18N2O2Si/c1-3-15-17(16-4-2,13-9-5-6-10-13)14-11-7-8-12-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
WMDAOIBPNQHLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N1C=CC=C1)(N2C=CC=C2)OCC |
Origin of Product |
United States |
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